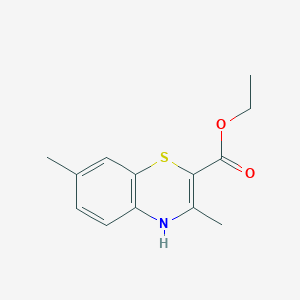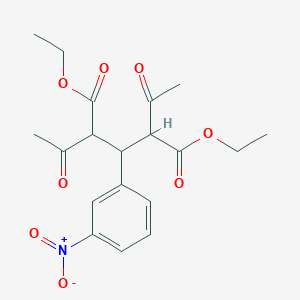![molecular formula C15H9F4N3O3S B11090257 N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11090257.png)
N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science . The molecular formula of this compound is C15H15F4N3O3, and it has a molecular weight of 361.29 g/mol.
Preparation Methods
The synthesis of N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE involves several steps. One common synthetic route includes the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the trifluoromethyl group can be introduced through radical trifluoromethylation, which involves carbon-centered radical intermediates . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a research compound to study the effects of trifluoromethyl groups on molecular stability and reactivity. In biology and medicine, it may be investigated for its potential as a pharmaceutical agent due to its unique structural features. Additionally, its applications in industry include the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, compounds with trifluoromethyl groups have been shown to interact with neurotransmitter receptors, such as the calcitonin gene-related peptide (CGRP) receptor . This interaction can lead to various biological effects, including modulation of pain sensitivity.
Comparison with Similar Compounds
N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide. While both compounds feature a trifluoromethyl group, their structural differences may lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H9F4N3O3S |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H9F4N3O3S/c16-8-3-5-9(6-4-8)22-12(24)14(15(17,18)19,21-13(22)25)20-11(23)10-2-1-7-26-10/h1-7H,(H,20,23)(H,21,25) |
InChI Key |
YXEQXDMENYMCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B11090181.png)

![(4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11090191.png)

![Diethyl 5-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11090199.png)
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone](/img/structure/B11090214.png)
![4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11090220.png)
![Methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5-iodobenzoate](/img/structure/B11090227.png)
![5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B11090231.png)
![Ethyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11090232.png)
![Ethyl 5-acetyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11090235.png)
![5-Imino-2-isopropyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11090243.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090244.png)

